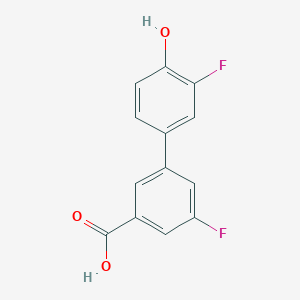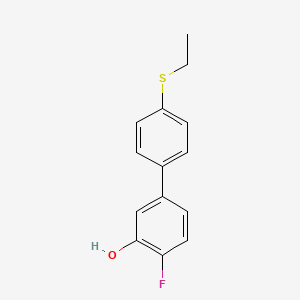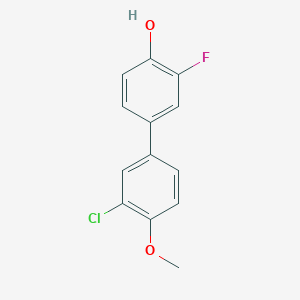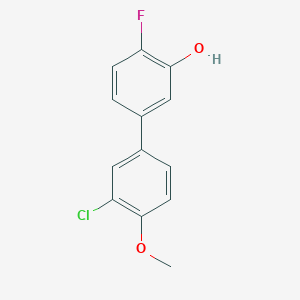
3-Fluoro-4-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-(naphthalen-1-yl)phenol, 95% (3F4N-1-95) is an organofluorine compound that is commonly used in various scientific research applications. It is a versatile compound that can be synthesized in a variety of ways and can be used for a wide range of purposes.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-(naphthalen-1-yl)phenol, 95% is a versatile compound that can be used for a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a building block for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in the study of the effects of fluorine on biological systems, as well as in the study of the effects of fluorine on the environment.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can react with certain molecules to form new compounds. It is also believed that the compound can form hydrogen bonds with other molecules, which can affect the structure and activity of the molecules it interacts with. Additionally, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% can form complexes with other molecules, which can affect the stability and reactivity of the molecules it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% are not fully understood. However, it is believed that the compound can act as an antioxidant, which can protect cells from damage caused by free radicals. Additionally, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-bacterial and anti-fungal properties, which can be beneficial in the treatment of certain infections.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% in laboratory experiments. For example, the compound is relatively unstable in the presence of light and heat, which can affect the results of experiments. Additionally, the compound can be toxic if not handled properly, and it can be difficult to remove from laboratory equipment.
Zukünftige Richtungen
The potential future directions for 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in the pharmaceutical and environmental sectors. Additionally, further research could be conducted to investigate the mechanism of action of the compound and its potential uses in the synthesis of new compounds. Finally, further research could be conducted to investigate the potential toxicity of the compound and its potential uses as a food additive or preservative.
Synthesemethoden
3-Fluoro-4-(naphthalen-1-yl)phenol, 95% can be synthesized through a variety of methods, including the use of a Friedel-Crafts acylation reaction. This reaction involves the use of a Friedel-Crafts catalyst, such as AlCl3, to react an aromatic compound with an acid chloride. In the case of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95%, the aromatic compound is naphthalene-1-yl chloride and the acid chloride is 3-fluoro-4-hydroxybenzoyl chloride. The reaction produces the desired product, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95%, and is often conducted in a solvent such as methanol or ethanol.
Eigenschaften
IUPAC Name |
3-fluoro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-16-10-12(18)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFONVIOAQKLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)


